REACTION_CXSMILES
|
[CH2:1]([NH:5][C:6]1[O:7][CH:8]=[C:9]([CH3:11])[N:10]=1)[CH2:2][CH2:3][CH3:4].[CH2:12]([N:14]=[C:15]=[O:16])[CH3:13]>C1C=CC=CC=1>[CH2:1]([N:5]([C:6]1[O:7][CH:8]=[C:9]([CH3:11])[N:10]=1)[C:15]([NH:14][CH2:12][CH3:13])=[O:16])[CH2:2][CH2:3][CH3:4]
|
Name
|
|
Quantity
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15 g
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Type
|
reactant
|
Smiles
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C(CCC)NC=1OC=C(N1)C
|
Name
|
|
Quantity
|
7.6 g
|
Type
|
reactant
|
Smiles
|
C(C)N=C=O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
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Duration
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2 h
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Type
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CUSTOM
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Details
|
evaporated to dryness
|
Type
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DISSOLUTION
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Details
|
The residual oil was dissolved in ether
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Type
|
WASH
|
Details
|
the solution was washed with 2N HCl
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled under vacuum b.p. 128° C./1.0 mm
|
Name
|
|
Type
|
|
Smiles
|
C(CCC)N(C(=O)NCC)C=1OC=C(N1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |